molecular formula C18H24N2O3 B15228968 tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate

Cat. No.: B15228968
M. Wt: 316.4 g/mol
InChI Key: HLEKNVFKVAHNMY-UHFFFAOYSA-N
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Description

tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a spirocyclic compound featuring a fused indoline-piperidine core. The indoline moiety contains a 2-oxo group and a methyl substituent at position 4, while the piperidine ring is functionalized with a tert-butyl carbamate group at position 1'. This structural motif is prevalent in medicinal chemistry due to its conformational rigidity, which enhances binding specificity to biological targets. The compound serves as a key intermediate in synthesizing pharmaceuticals, particularly kinase inhibitors and central nervous system (CNS) agents .

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

tert-butyl 4-methyl-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H24N2O3/c1-12-6-5-7-13-14(12)18(15(21)19-13)8-10-20(11-9-18)16(22)23-17(2,3)4/h5-7H,8-11H2,1-4H3,(H,19,21)

InChI Key

HLEKNVFKVAHNMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)NC(=O)C23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

The synthesis of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps. The process begins with the preparation of ethyl 2-oxindoline-5-carboxylate, which undergoes dianion alkylation and cyclization . The resulting spirocyclic oxindole is then subjected to demethylation to yield the target compound. The overall yield of this synthetic route is approximately 35% over eight steps, and it does not require chromatographic purification .

Chemical Reactions Analysis

tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxindole derivatives, while reduction can produce reduced spirocyclic compounds .

Scientific Research Applications

tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-methyl-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to a variety of receptors, influencing biological processes such as hormone secretion and neurotransmitter activity . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

  • Substituent Position: Chloro at position 4 (vs.
  • Functional Groups : Hydroxy and methoxy groups enhance polarity, improving aqueous solubility but requiring protective strategies during synthesis .
  • Stability : Chloro derivatives exhibit superior stability compared to hydroxy analogues, which require refrigeration .

Physicochemical Properties

  • IR Spectroscopy : Ether (C-O-C) stretches at 1092 cm⁻¹ and aromatic C-H bends at 737–698 cm⁻¹ are consistent across analogues .
  • Thermal Stability : Chloro derivatives decompose at higher temperatures (>200°C) compared to hydroxy analogues (<150°C) .
  • Solubility : Methoxy and hydroxy derivatives show improved solubility in polar solvents (e.g., DMSO) due to hydrogen-bonding capacity .

Analytical and Crystallographic Tools

Structural elucidation of these compounds relies on:

  • X-ray Crystallography : SHELX and WinGX suites are widely used for refining spirocyclic structures, confirming bond angles and torsional strain .
  • NMR and MS : ¹³C NMR data (e.g., 128–142 ppm for aromatic carbons) and high-resolution mass spectrometry validate molecular formulas .

Biological Activity

tert-Butyl 4-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

  • Molecular Formula : C18_{18}H24_{24}N2_2O3_3
  • Molecular Weight : 316.39 g/mol
  • CAS Number : 873779-31-8

Research indicates that compounds related to this compound exhibit various mechanisms of action:

  • Anticancer Activity :
    • Induces apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
    • Alters cell cycle progression, particularly affecting the G2/M phase.
  • Inhibition of Tumor Growth :
    • Demonstrated significant inhibition of tumor growth in xenograft models.
    • Exhibits cytotoxic effects against multiple cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50_{50} (µM)Mechanism of Action
CytotoxicityMDA-MB-231 (Breast)5.83Apoptosis via mitochondrial disruption
CytotoxicityHeLa (Cervical)3.53Caspase activation
Tumor Growth InhibitionNCI-H460 (Lung)3.2Cell cycle arrest at G2/M phase
AntiproliferativeBGC-823 (Gastric)5.7Induction of apoptosis

Case Study 1: In vitro Evaluation

A study investigated the cytotoxic effects of this compound on various human cancer cell lines. The results showed that the compound significantly reduced cell viability in a dose-dependent manner across multiple tested lines, with the most potent effects observed in breast and lung cancer cells.

Case Study 2: In vivo Efficacy

In an in vivo study involving mouse xenograft models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for targeting solid tumors.

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